molecular formula C20H18BrNO2 B3662012 2-(4-bromo-3,5-dimethylphenoxy)-N-1-naphthylacetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-1-naphthylacetamide

Cat. No.: B3662012
M. Wt: 384.3 g/mol
InChI Key: PMWSNLKXWQHZOZ-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-3,5-dimethylphenoxy)-N-1-naphthylacetamide” is likely to be an organic compound given its structure. It contains a bromo-dimethylphenoxy group and a naphthylacetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include aromatic rings from the naphthyl and phenoxy groups, a bromine atom attached to the phenoxy group, and an acetamide group attached to the naphthyl group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom might be replaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds have been reported to have a certain boiling point and density .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially interact with biological systems if it has bioactive properties .

Safety and Hazards

Safety and hazard information would depend on the specific properties of the compound. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c1-13-10-16(11-14(2)20(13)21)24-12-19(23)22-18-9-5-7-15-6-3-4-8-17(15)18/h3-11H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWSNLKXWQHZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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